molecular formula C13H17NO3S B11185640 ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11185640
M. Wt: 267.35 g/mol
InChI Key: GYOJLJIBVWSOER-UHFFFAOYSA-N
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Description

Ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a synthetic organic compound belonging to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a thiophene derivative with an amide and an ester group. The reaction conditions often involve the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions at the amide or ester groups using reagents like sodium hydride or Grignard reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, Grignard reagents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound may also interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer properties .

Comparison with Similar Compounds

Ethyl 2-propanamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

ethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C13H17NO3S/c1-3-10(15)14-12-11(13(16)17-4-2)8-6-5-7-9(8)18-12/h3-7H2,1-2H3,(H,14,15)

InChI Key

GYOJLJIBVWSOER-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)CCC2)C(=O)OCC

Origin of Product

United States

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